N-[4-[3-(4-benzylpiperazin-1-yl)-2,5-dioxopyrrolidin-1-yl]phenyl]acetamide
Description
N-[4-[3-(4-benzylpiperazin-1-yl)-2,5-dioxopyrrolidin-1-yl]phenyl]acetamide is a synthetic compound that has garnered interest in the fields of medicinal chemistry and pharmacology. This compound is characterized by its complex structure, which includes a benzylpiperazine moiety and a dioxopyrrolidine ring, making it a versatile candidate for various biochemical applications.
Properties
IUPAC Name |
N-[4-[3-(4-benzylpiperazin-1-yl)-2,5-dioxopyrrolidin-1-yl]phenyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H26N4O3/c1-17(28)24-19-7-9-20(10-8-19)27-22(29)15-21(23(27)30)26-13-11-25(12-14-26)16-18-5-3-2-4-6-18/h2-10,21H,11-16H2,1H3,(H,24,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UFWYJSWXIFSORM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)N2C(=O)CC(C2=O)N3CCN(CC3)CC4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H26N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-[3-(4-benzylpiperazin-1-yl)-2,5-dioxopyrrolidin-1-yl]phenyl]acetamide typically involves multiple steps. One common method includes the reductive amination of a precursor compound with benzylpiperazine. The reaction is usually carried out in the presence of a reducing agent such as sodium cyanoborohydride in a solvent like methanol . The reaction conditions often require careful control of temperature and pH to ensure the desired product is obtained with high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions using automated reactors. The use of high-throughput screening and optimization techniques can help in scaling up the synthesis while maintaining the quality and yield of the product. Purification methods such as column chromatography and recrystallization are commonly employed to isolate the final compound .
Chemical Reactions Analysis
Types of Reactions
N-[4-[3-(4-benzylpiperazin-1-yl)-2,5-dioxopyrrolidin-1-yl]phenyl]acetamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can be used to alter the oxidation state of the compound.
Substitution: This reaction can replace one functional group with another, potentially altering the compound’s properties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Halogenated reagents and catalysts like palladium on carbon are often employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine-functionalized compounds .
Scientific Research Applications
N-[4-[3-(4-benzylpiperazin-1-yl)-2,5-dioxopyrrolidin-1-yl]phenyl]acetamide has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: The compound is studied for its potential interactions with biological macromolecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[4-[3-(4-benzylpiperazin-1-yl)-2,5-dioxopyrrolidin-1-yl]phenyl]acetamide involves its interaction with specific molecular targets. The benzylpiperazine moiety is known to interact with neurotransmitter receptors, potentially modulating their activity. The dioxopyrrolidine ring may also play a role in binding to enzymes or other proteins, affecting their function. These interactions can lead to various biochemical effects, depending on the specific pathways involved .
Comparison with Similar Compounds
Similar Compounds
N-phenyl-2-(4-phenylpiperazin-1-yl)acetamide: This compound shares a similar piperazine structure but differs in its overall configuration.
N-(4-(4-benzylpiperazin-1-yl)phenyl)-2-(4-cyclohexylphenoxy)acetamide: This compound has a similar benzylpiperazine moiety but includes a cyclohexylphenoxy group.
Uniqueness
N-[4-[3-(4-benzylpiperazin-1-yl)-2,5-dioxopyrrolidin-1-yl]phenyl]acetamide is unique due to its combination of a benzylpiperazine moiety and a dioxopyrrolidine ring. This structural arrangement provides distinct chemical and biological properties, making it a valuable compound for research and potential therapeutic applications .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
